
2-Methylnon-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-nonene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C10H20 . This compound is part of the larger family of hydrocarbons and is specifically a nonene derivative with a methyl group attached to the second carbon atom and a double bond between the fourth and fifth carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-nonene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-4-nonanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods: Industrial production of 2-Methyl-4-nonene often involves large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-4-nonene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or diols.
Hydrogenation: In the presence of a catalyst such as palladium on carbon, 2-Methyl-4-nonene can be hydrogenated to form 2-methyl-nonane.
Halogenation: Reaction with halogens like bromine or chlorine results in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Hydrogenation: Palladium on carbon catalyst under hydrogen gas at room temperature and atmospheric pressure.
Halogenation: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Epoxides or diols.
Hydrogenation: 2-Methyl-nonane.
Halogenation: 2,4-Dibromo-2-methyl-nonane.
科学的研究の応用
2-Methyl-4-nonene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-Methyl-4-nonene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
1-Decene: Another alkene with a similar structure but with the double bond at a different position.
2-Methyl-1-nonene: Similar in structure but with the double bond at the first carbon atom.
4-Methyl-2-pentene: A shorter chain alkene with a similar methyl substitution pattern.
Uniqueness: 2-Methyl-4-nonene is unique due to its specific double bond position and methyl substitution, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
28665-55-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChIキー |
LCGKSWCYAYDYHT-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


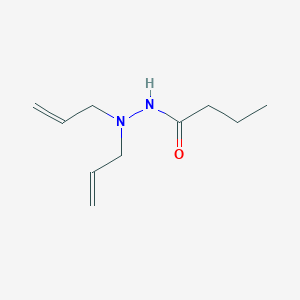
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
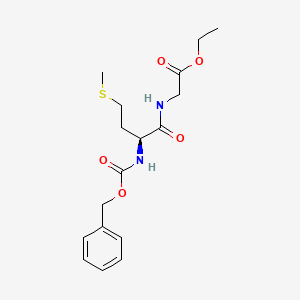
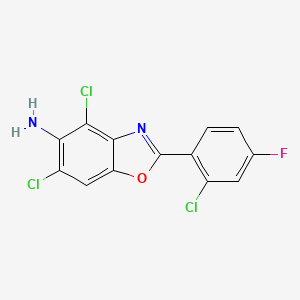
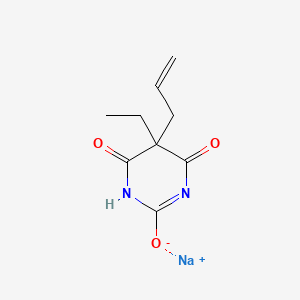
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
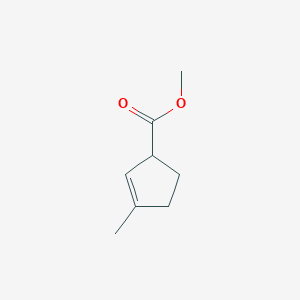
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
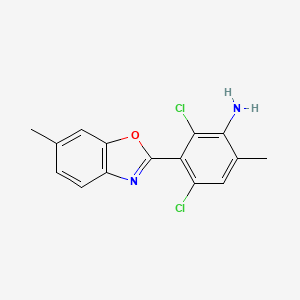
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)

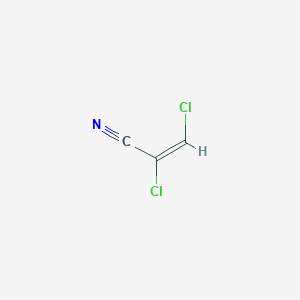
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
